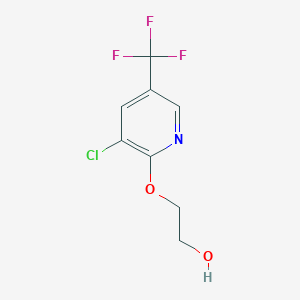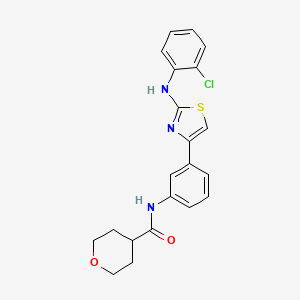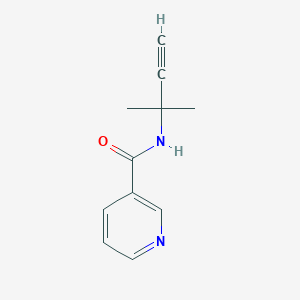
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol" is a chemical of interest due to its relevance in various fields such as medicinal chemistry and agriculture. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic precursors to more complex structures. For instance, the metabolic formation and synthesis of a hypocholesteremic agent involved intraperitoneal administration in rats and was found to be a major urinary metabolite . Another study demonstrated the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, which could be removed chemically or thermally after polymerization . Additionally, a chemoenzymatic route was used to prepare enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, which is a valuable moiety for beta3-adrenergic receptor agonists .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structures of α-substituted α-(2-pyridyl-N-oxide)ethanols were determined, showing different molecular packings due to additional hydrogen bonding in the α-trifluoromethyl derivative . The molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde was also characterized, revealing the presence of intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involving related compounds include Knoevenagel condensation reactions, which are used to synthesize intermediates such as 1-phenyl-2-(2-pyridyl)ethanol and 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol . These reactions are typically followed by dehydration to yield the corresponding ethene compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of hydrogen bonds can affect the stability and reactivity of the compounds . The introduction of substituents such as trifluoromethyl groups can also impact the chemical properties, as seen in the synthesis of key intermediates for herbicides .
Applications De Recherche Scientifique
Ethanol Oxidation and Toxicity
Research has explored the role of alcohol dehydrogenase and cytochrome P-450 in ethanol oxidation, highlighting the biochemical pathways involved and their relevance in understanding ethanol's metabolic effects and toxicity (Koop & Coon, 1986)[https://consensus.app/papers/ethanol-oxidation-toxicity-role-alcohol-p450-oxygenase-koop/ff61b5e760d15ed586cb05eb41fcc70a/?utm_source=chatgpt].
Hydrogen Production from Ethanol
Studies have delved into hydrogen production through ethanol reforming, examining catalysts' roles and operating conditions. This research highlights ethanol's potential as a renewable energy source and the technological challenges in optimizing hydrogen yield (Ni, Leung, & Leung, 2007)[https://consensus.app/papers/review-reforming-hydrogen-production-ni/776ce0e623ad5a699aed07d3d6735b33/?utm_source=chatgpt].
Ethanol's Effect on Fuel Systems
Investigations into ethanol-diesel blends have assessed their impact on engine performance, emissions, and fuel stability. This work contributes to understanding how ethanol can be integrated into existing fuel systems to enhance environmental sustainability (Hansen, Zhang, & Lyne, 2005)[https://consensus.app/papers/ethanoldiesel-fuel-blends-review-hansen/f752c54ac81b57fba879be661d55529a/?utm_source=chatgpt].
Ethanol in Biological Systems
Research on ethanol's neuroprotective effects, particularly those mediated by polyphenolic compounds in red wine, has provided insights into mechanisms that could mitigate ethanol-induced cellular damage. This area of study bridges nutritional science and neurology, offering perspectives on dietary factors that influence health (Sun, Simonyi, & Sun, 2002)[https://consensus.app/papers/review-alcohol-stress-cell-injurythe-french-paradox-sun/607110b9c1d258caae6d692272749930/?utm_source=chatgpt].
Ethanol's Broader Biochemical Impacts
Studies have also focused on ethanol's broader effects on carbohydrate metabolism, illustrating its complex interactions within biological systems and its implications for conditions such as diabetes and metabolic syndrome (Badawy, 1977)[https://consensus.app/papers/review-effects-alcohol-carbohydrate-metabolism-badawy/1c7c53ed76335be6855af8efc8d251e2/?utm_source=chatgpt].
Safety and Hazards
While specific safety and hazard information for this compound is not available, similar compounds are known to be harmful if swallowed, in contact with skin, or if inhaled . They may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Mécanisme D'action
Mode of Action
Based on the mode of action of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function . The spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity .
Result of Action
Related compounds have shown fungicidal activity, suggesting that it may have similar effects .
Action Environment
The spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2/c9-6-3-5(8(10,11)12)4-13-7(6)15-2-1-14/h3-4,14H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFVSZPRUYRXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2519737.png)
![2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2519738.png)




![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2519744.png)
![3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2519745.png)

![[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2519747.png)
![3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2519754.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2519759.png)
